2-(2-(トリフルオロメチル)フェニル)-1,3-チアゾリジン-4-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

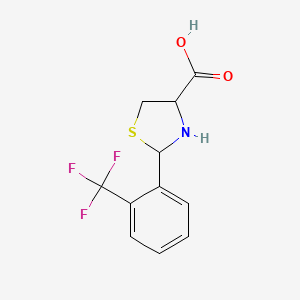

2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazolidine ring with a carboxylic acid group. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity of compounds, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

科学的研究の応用

Medicinal Chemistry Applications

1. Tyrosinase Inhibition

One of the most significant applications of this compound is its potential as a tyrosinase inhibitor , which is crucial in treating skin disorders such as hyperpigmentation and melanoma. Research indicates that derivatives of thiazolidine-4-carboxylic acid exhibit promising inhibitory effects on tyrosinase activity. For instance, a study demonstrated that certain synthesized derivatives showed IC50 values as low as 16.5 µM, indicating strong inhibitory potential against the enzyme .

2. Antioxidant Activity

The compound also exhibits antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. In DPPH free radical scavenging assays, some derivatives displayed significant antioxidant activity, suggesting their potential use in developing nutraceuticals or pharmaceuticals aimed at combating oxidative damage .

Agricultural Applications

1. Pesticide Development

The unique trifluoromethyl group enhances the bioactivity of compounds in agricultural applications. Research has indicated that thiazolidine derivatives can be modified to create effective pesticides. The incorporation of this group can improve the efficacy and stability of agrochemicals, making them more effective against pests while potentially reducing the required dosage .

Material Science Applications

1. Polymer Chemistry

In material science, thiazolidine derivatives can serve as intermediates for synthesizing polymers with desirable properties. The incorporation of trifluoromethyl groups can enhance thermal stability and chemical resistance in polymeric materials, making them suitable for various industrial applications .

Case Study 1: Synthesis and Biological Evaluation

A comprehensive study involved synthesizing a series of thiazolidine derivatives and evaluating their biological activities. The research focused on modifying the carboxylic acid group at position 4 to enhance tyrosinase inhibition and antioxidant activity. The synthesized compounds were subjected to molecular docking studies, confirming strong binding interactions with tyrosinase, thus supporting their potential as therapeutic agents .

| Compound | IC50 (µM) | Binding Affinity (Kcal/mol) |

|---|---|---|

| Compound A | 16.5 ± 0.37 | -8.4 |

| Compound B | 18.17 | -7.9 |

Case Study 2: Agrochemical Development

Another study explored the modification of thiazolidine derivatives for agricultural use, focusing on their effectiveness as pesticides. The trifluoromethyl substitution was found to significantly enhance the biological activity against specific pests, demonstrating the compound's versatility in agrochemical applications .

作用機序

Target of Action

Compounds with similar structures, such as trifluoromethyl ketones, have been found to be valuable synthetic targets and synthons in the construction of fluorinated pharmacons .

Mode of Action

It’s worth noting that the presence of an electron-withdrawing substituent like trifluoromethyl can significantly influence the compound’s interaction with its targets .

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The presence of a trifluoromethyl group can potentially influence these properties, as it can increase the compound’s lipophilicity, which may affect its bioavailability .

Result of Action

Compounds with similar structures have been found to have antimicrobial activity .

Action Environment

It’s worth noting that factors such as temperature, ph, and the presence of other substances can potentially influence the action of a compound .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with thiazolidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

化学反応の分析

Types of Reactions

2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the phenyl ring .

類似化合物との比較

Similar Compounds

Similar compounds include other trifluoromethyl-substituted phenyl derivatives and thiazolidine derivatives. Examples include:

- 2-(trifluoromethyl)phenylboronic acid

- 2-(trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine

- 2-(trifluoromethyl)phenylacetylene .

Uniqueness

What sets 2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid apart from similar compounds is its unique combination of the trifluoromethyl group and the thiazolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

生物活性

2-[2-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its trifluoromethyl substitution, exhibits unique properties that may contribute to various therapeutic effects. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₁H₁₀F₃NO₂S

- Molecular Weight : 277.26 g/mol

- CAS Number : Not specified

- Structural Characteristics : The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of 2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid can be summarized as follows:

1. Antioxidant Properties

Research indicates that thiazolidine derivatives can exhibit significant antioxidant activity. For instance, related compounds have been shown to reduce intracellular reactive oxygen species (ROS) levels, suggesting a protective role against oxidative stress in cellular environments .

2. Antimicrobial Activity

Thiazolidines are noted for their antimicrobial properties. Studies on similar compounds have demonstrated efficacy against various bacterial strains, indicating potential applications in treating infections .

3. Cytotoxic Effects

Investigations into the cytotoxic effects of thiazolidine derivatives have revealed their ability to inhibit cell proliferation in cancer cell lines. A study reported that modifications in the thiazolidine structure could enhance cytotoxicity against specific cancer types .

Case Study 1: Antioxidant Mechanism

A study focusing on thiazolidine-4-carboxylic acid analogs highlighted their role in enhancing trophozoite growth while reducing ROS levels in cultures. This suggests that these compounds may serve as effective antioxidants, potentially useful in conditions associated with oxidative stress .

Case Study 2: Antimicrobial Activity

Research examining the antimicrobial properties of related thiazolidine compounds found that they exhibited significant activity against Gram-positive and Gram-negative bacteria. The structural modifications, such as the addition of trifluoromethyl groups, were correlated with increased potency .

Case Study 3: Cytotoxicity in Cancer Research

In vitro studies demonstrated that certain thiazolidine derivatives induced apoptosis in various cancer cell lines. The mechanism involved caspase activation and modulation of cell cycle progression, indicating a promising avenue for cancer therapy development .

Data Tables

特性

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2S/c12-11(13,14)7-4-2-1-3-6(7)9-15-8(5-18-9)10(16)17/h1-4,8-9,15H,5H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJJREXUFWLWRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。